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Compound of Interest

Compound Name: 4-Amino-1H-imidazol-1-ol

Cat. No.: B15223331 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-Amino-1H-imidazol-1-ol is not well-documented in publicly

available scientific literature. The following application notes and protocols are based on the

known chemistry and biological activities of structurally related N-hydroxyimidazole and

aminoimidazole derivatives. The proposed synthesis and applications are therefore

hypothetical and require experimental validation.

Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous

natural products and synthetic drugs with a wide array of biological activities. The introduction

of an N-hydroxy (1-ol) group and an amino group at the 4-position of the imidazole ring, as in 4-
Amino-1H-imidazol-1-ol, presents a unique scaffold with potential for novel pharmacological

properties. N-hydroxy heterocycles are known to exhibit a range of biological effects, including

antiviral and cytotoxic activities, where the N-hydroxy moiety can be crucial for the compound's

mechanism of action.[1] This document outlines potential synthetic approaches, predicted

biological applications, and detailed experimental protocols for the investigation of 4-Amino-
1H-imidazol-1-ol and its derivatives in a drug discovery context.

Potential Medicinal Chemistry Applications
Based on the activities of related N-hydroxy and amino-imidazole compounds, 4-Amino-1H-
imidazol-1-ol could be investigated for the following applications:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15223331?utm_src=pdf-interest
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.mdpi.com/1420-3049/29/10/2232
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.benchchem.com/product/b15223331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15223331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antiviral Agents: The N-hydroxy group is a key feature in some antiviral compounds.[1] It can

act as a metal chelator or participate in hydrogen bonding interactions with viral enzymes.

The amino group could further enhance binding affinity and specificity.

Anticancer Agents: Many imidazole derivatives exhibit anticancer properties. The N-hydroxy

group can introduce pro-oxidant or enzyme-inhibiting activities that could be cytotoxic to

cancer cells.

Enzyme Inhibitors: The imidazole scaffold is present in many enzyme active sites.

Derivatives of 4-Amino-1H-imidazol-1-ol could be designed as inhibitors of kinases,

proteases, or other enzymes implicated in disease.

Metal Chelators: The N-hydroxyimidazole moiety can act as a bidentate ligand, suggesting

potential applications in conditions of metal overload or as a component of metal-based

therapeutics.

Quantitative Data Summary (Hypothetical)
As no experimental data for 4-Amino-1H-imidazol-1-ol is available, the following table

presents data for a representative N-hydroxyimidazole derivative to illustrate the potential

potency that could be expected.

Compound Target/Assay IC50/EC50 Cell Line Reference

1-hydroxy-2-(2-

hydroxyphenyl)-4

,5-

diphenylimidazol

e

Vaccinia Virus
1.29 ± 0.09

µg/mL
Vero [1]

N-hydroxy

imidazolidinone

derivative

Glycine binding

site of NMDA

receptor

6.8 µM - [2]

Coproverdine (N-

hydroxycarbazol

e)

Murine and

human tumor cell

lines

0.3 - 1.6 µM Various [2]
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Experimental Protocols
Proposed Synthesis of 4-Amino-1H-imidazol-1-ol
The synthesis of 4-Amino-1H-imidazol-1-ol is not described in the literature. A potential multi-

step synthetic route is proposed below, starting from a protected 4-aminoimidazole. This is a

hypothetical pathway and would require significant optimization.

Workflow Diagram:
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Proposed Synthesis of 4-Amino-1H-imidazol-1-ol

4-Nitro-1H-imidazole

1-Trityl-4-nitro-1H-imidazole

Trityl chloride, Et3N

1-Trityl-4-amino-1H-imidazole

H2, Pd/C

N-(1-Trityl-1H-imidazol-4-yl)acetamide

Acetic anhydride

N-(1-Hydroxy-1H-imidazol-4-yl)acetamide

m-CPBA or Oxone®

4-Amino-1H-imidazol-1-ol

Acidic hydrolysis

Click to download full resolution via product page

Caption: Proposed synthetic route for 4-Amino-1H-imidazol-1-ol.

Protocol:
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Protection of 4-Nitro-1H-imidazole:

Dissolve 4-nitro-1H-imidazole in anhydrous dichloromethane (DCM).

Add triethylamine (Et3N) (1.2 equivalents).

Slowly add trityl chloride (1.1 equivalents) at 0°C.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain 1-trityl-4-nitro-1H-imidazole.

Reduction of the Nitro Group:

Dissolve 1-trityl-4-nitro-1H-imidazole in methanol.

Add Palladium on carbon (10% Pd/C) catalyst.

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6 hours.

Monitor the reaction by TLC.

Filter the reaction mixture through Celite® to remove the catalyst and wash with methanol.

Concentrate the filtrate to yield 1-trityl-4-amino-1H-imidazole.

Protection of the Amino Group:

Dissolve 1-trityl-4-amino-1H-imidazole in DCM.

Add acetic anhydride (1.5 equivalents) and pyridine (2 equivalents).
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Stir at room temperature for 4 hours.

Monitor the reaction by TLC.

Quench the reaction with water and extract with DCM.

Dry the organic layer and concentrate to give N-(1-trityl-1H-imidazol-4-yl)acetamide.

N-Hydroxylation:

Dissolve N-(1-trityl-1H-imidazol-4-yl)acetamide in a suitable solvent like DCM or

chloroform.

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5

equivalents) or Oxone® (2 equivalents) portion-wise at 0°C.

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium

thiosulfate).

Extract the product with DCM, wash with sodium bicarbonate solution and brine.

Dry and concentrate the organic layer. Purify by column chromatography to get N-(1-

hydroxy-1H-imidazol-4-yl)acetamide.

Deprotection:

Dissolve N-(1-hydroxy-1H-imidazol-4-yl)acetamide in a mixture of methanol and

hydrochloric acid (1M).

Stir at room temperature for 12 hours.

Monitor the removal of both the trityl and acetyl groups by TLC.

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify by chromatography or recrystallization to

obtain 4-Amino-1H-imidazol-1-ol.

In Vitro Antiviral Assay Protocol (Generic)
This protocol provides a general framework for assessing the antiviral activity of a test

compound.

Workflow Diagram:
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General In Vitro Antiviral Assay Workflow

Prepare host cell culture

Seed cells in 96-well plates

Add compound dilutions to cells

Prepare serial dilutions of test compound

Infect cells with virus

Incubate for 48-72 hours

Assess viral-induced cytopathic effect (CPE) or viral yield

Determine EC50

Click to download full resolution via product page

Caption: Workflow for a generic in vitro antiviral assay.

Protocol:
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Cell Culture:

Culture a suitable host cell line (e.g., Vero, MDCK) in appropriate growth medium

supplemented with fetal bovine serum (FBS) and antibiotics.

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Assay Setup:

Trypsinize and seed the host cells into 96-well microtiter plates at a density that will result

in a confluent monolayer after 24 hours.

Prepare serial dilutions of 4-Amino-1H-imidazol-1-ol in culture medium.

Infection and Treatment:

After 24 hours of cell seeding, remove the growth medium.

Add the compound dilutions to the respective wells.

Add a standardized amount of virus to each well (except for the cell control wells).

Include a virus control (no compound) and a cell control (no virus, no compound).

Incubation and Analysis:

Incubate the plates for 48-72 hours, or until the cytopathic effect (CPE) is complete in the

virus control wells.

Assess cell viability using a suitable method, such as the MTT or MTS assay, or by

microscopic observation of CPE.

The 50% effective concentration (EC50) is calculated as the compound concentration that

reduces the viral CPE by 50%.

Potential Signaling Pathway Involvement
(Hypothetical)
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Given the potential antiviral and anticancer activities, 4-Amino-1H-imidazol-1-ol could

interfere with key cellular or viral signaling pathways.

Diagram of a Hypothetical Antiviral Mechanism:

Hypothetical Antiviral Mechanism of Action

Viral Lifecycle

Viral Entry

Uncoating

Viral Genome Replication
(Target: Polymerase)

Viral Assembly

Viral Release

4-Amino-1H-imidazol-1-ol

Inhibition

Click to download full resolution via product page

Caption: Potential inhibition of viral replication by 4-Amino-1H-imidazol-1-ol.
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This diagram illustrates a common antiviral strategy where a compound inhibits a key viral

enzyme, such as the polymerase, thereby blocking viral genome replication. The N-

hydroxyimidazole moiety could chelate essential metal ions in the active site of the viral

polymerase, while the amino group could form hydrogen bonds with the enzyme, leading to

potent inhibition.

Conclusion
While there is a lack of specific data on 4-Amino-1H-imidazol-1-ol, the known medicinal

chemistry of related N-hydroxy and amino-imidazoles suggests that it is a scaffold with

significant potential for the development of novel therapeutic agents. The proposed synthetic

route and experimental protocols provide a starting point for the synthesis and evaluation of

this compound. Further research is warranted to explore its chemical space and to validate its

predicted biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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